FliP protein - 147604-96-4

FliP protein

Catalog Number: EVT-1516727
CAS Number: 147604-96-4
Molecular Formula: C6H11N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FliP protein is classified as a membrane protein due to its high hydrophobic residue content, which allows it to integrate into the bacterial membrane. It exists in two forms: a 25-kDa form and a 23-kDa form, with the latter resulting from cleavage of a signal peptide . This cleavage is significant as it influences the protein's functionality and integration into the membrane.

Synthesis Analysis

Methods and Technical Details

The synthesis of FliP protein involves transcription of the fliP gene followed by translation into protein. The process can be analyzed using techniques such as:

  • Molecular Cloning: The fliP gene can be cloned into expression vectors for overproduction in laboratory strains of Escherichia coli.
  • Protein Purification: Techniques such as affinity chromatography can be employed to isolate FliP from bacterial lysates.
  • Protein Characterization: Methods like mass spectrometry and Western blotting are used to confirm the identity and purity of the synthesized protein.

The presence of specific tags (e.g., histidine tags) on the recombinant FliP can facilitate purification and detection during analysis .

Molecular Structure Analysis

Structure and Data

FliP protein has a complex structure characterized by multiple transmembrane domains that facilitate its function within the bacterial membrane. The molecular mass of FliP is approximately 23-25 kDa depending on its form. Structural studies have shown that FliP contains hydrophobic regions that allow it to span the membrane, critical for its role in flagellar assembly .

Structural Data

  • Molecular Weight: 23 kDa (cleaved form), 25 kDa (full-length).
  • Transmembrane Domains: Several hydrophobic regions indicative of membrane-spanning capabilities.
Chemical Reactions Analysis

Reactions and Technical Details

FliP is involved in several biochemical reactions related to flagellar assembly. These include:

  • Protein-Protein Interactions: FliP interacts with other flagellar proteins to facilitate their export through the type III secretion system.
  • Signal Peptide Cleavage: The processing of FliP involves cleavage at specific sites, which is crucial for its proper localization and function within the membrane .
Mechanism of Action

Process and Data

FliP functions primarily as part of the flagellar export system. Its mechanism involves:

  1. Assembly Coordination: FliP helps coordinate the assembly of flagellar components by interacting with other proteins within the export apparatus.
  2. Transport Role: It forms part of a channel through which flagellar proteins are transported across the inner membrane.
  3. Regulatory Functions: FliP may also play roles in regulating the timing and order of flagellar assembly, ensuring efficient motility.

The precise molecular interactions remain an area of active research, with ongoing studies aimed at elucidating these pathways further .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: As a membrane protein, FliP is largely insoluble in aqueous solutions but can be solubilized using detergents.
  • Stability: The stability of FliP is influenced by its hydrophobic regions, which help maintain its structure within lipid environments.

Chemical Properties

  • Hydrophobicity: High hydrophobic amino acid content allows integration into lipid bilayers.
  • Cleavage Sensitivity: The protein undergoes specific proteolytic processing that affects its functional state.
Applications

Scientific Uses

FliP protein is primarily studied within microbiology and biochemistry contexts due to its role in bacterial motility. Key applications include:

  • Pathogenesis Studies: Understanding how FliP contributes to bacterial virulence can inform therapeutic strategies against infections caused by Salmonella.
  • Biotechnological Applications: Insights into flagellar assembly mechanisms could lead to innovations in synthetic biology, where similar mechanisms might be harnessed for engineering motile systems or nanomachines.

Research continues to explore FliP's role not only in basic science but also in applied contexts such as vaccine development and antimicrobial strategies .

Structural Characterization of FliP Protein

Domain Architecture: Death Effector Domains (DEDs) and Pseudocatalytic Regions

FLIP (FLICE-like inhibitory protein) proteins are characterized by a conserved tandem Death Effector Domain (DED) architecture that enables their interaction with key apoptotic signaling complexes. Cellular FLIP (c-FLIP) and viral FLIP (v-FLIP) isoforms contain two DEDs that adopt a globular hexahelical bundle fold arranged in a Greek key topology. These domains mediate homotypic interactions with DED-containing partners like FADD (Fas-associated death domain) and procaspase-8 within the Death-Inducing Signaling Complex (DISC) [3] [6]. Structural analyses reveal that DED1 and DED2 pack tightly via conserved hydrophobic interfaces, with mutations in these regions ablating functional activity [3] [10].

The long isoform, c-FLIPL, uniquely contains a C-terminal pseudocaspase domain structurally homologous to caspase-8 but harboring critical catalytic site mutations. Most notably, it lacks the essential active-site cysteine residue required for protease activity (Cys to Tyr substitution) and contains alterations in substrate-binding pockets. This domain retains the ability to heterodimerize with procaspase-8 but renders the complex catalytically compromised [6] [10].

Table 1: Structural Domains of FLIP Proteins

Domain/RegionStructural FeaturesFunctional Role
Tandem DEDsHexahelical bundle fold; Greek key topology; hydrophobic dimerization interfaceMediates recruitment to DISC via DED-DED interactions with FADD and procaspase-8
Pseudocaspase Domain (c-FLIPL only)Lacks catalytic cysteine residue; altered substrate-binding pocketsForms enzymatically defective heterodimers with procaspase-8; regulates catalytic activity
Linker Region (c-FLIPS/c-FLIPR)Short C-terminal extensions following DED2Modulates protein stability and ubiquitination

Isoform Diversity: c-FLIPL, c-FLIPS, and c-FLIPR

Three primary c-FLIP isoforms exhibit distinct structural properties and functional roles:

  • c-FLIPL (Long, 55 kDa): Contains tandem DEDs and a pseudocaspase domain. It exhibits a dual regulatory function: At low concentrations, c-FLIPL-procaspase-8 heterodimers display limited proteolytic activity sufficient for processing pro-survival substrates but insufficient for full apoptosis induction. At high concentrations, it competitively inhibits procaspase-8 activation [6] [10].

  • c-FLIPS (Short, 26 kDa): Comprises only tandem DEDs followed by a unique 20-amino-acid C-terminal tail. This tail targets c-FLIPS for rapid ubiquitination and proteasomal degradation, enabling dynamic control of its potent anti-apoptotic activity. c-FLIPS exclusively inhibits DISC-mediated apoptosis by blocking procaspase-8 homo-oligomerization [2] [6].

  • c-FLIPR (Raji, 24 kDa): A less-studied isoform with tandem DEDs but divergent C-terminus lacking the destabilizing tail of c-FLIPS. It is induced in activated lymphocytes and confers resistance to CD95-mediated apoptosis. Its expression supports anti-bacterial immune responses without altering steady-state lymphocyte homeostasis [9].

Table 2: Functional Properties of c-FLIP Isoforms

IsoformSizeStructural CompositionPrimary FunctionsExpression Regulation
c-FLIPL55 kDa2 DEDs + Pseudocaspase domainDual role: Procaspase-8 activator/inhibitor; Necroptosis/NF-κB regulatorConstitutively expressed; inducible
c-FLIPS26 kDa2 DEDs + 20-aa C-terminal tailPotent apoptosis inhibitor; Blocks procaspase-8 activationTransient; rapid turnover
c-FLIPR24 kDa2 DEDs + Unique short C-terminusAnti-apoptotic; Modulates infection responsesInduced in activated lymphocytes

Comparative Analysis of Viral vs. Cellular FLIP Homologs

Viral FLIPs (v-FLIPs) share the tandem DED architecture with cellular FLIPs but exhibit distinct and often opposing functional properties:

  • MC159 (Molluscum Contagiosum Virus): Inhibits apoptosis, NF-κB activation, and IRF3-mediated interferon responses. Its DED1 is critical for NF-κB suppression, while both DEDs are required for anti-apoptotic function. MC159 stabilizes a "closed" DED conformation that prevents FADD oligomerization [3].
  • MC160 (Molluscum Contagiosum Virus): Lacks consistent anti-apoptotic activity but potently inhibits NF-κB via DED2-dependent disruption of IKK complex integrity. It promotes IKKα degradation [3].
  • K13 (Kaposi's Sarcoma-Associated Herpesvirus): Inhibits apoptosis but activates NF-κB via DED1-mediated interactions with IKKγ. This activity drives lymphocyte proliferation and viral oncogenesis [3] [6].

Unlike cellular FLIPs, v-FLIPs lack pseudocaspase domains and modulate innate immune pathways more broadly. Structural divergence within DED surfaces dictates functional specificity—e.g., MC159 DED1 residues mediate IKKγ binding but prevent RIPK1 recruitment, whereas K13 DED1 engages IKKγ to promote activation [3].

Table 3: Viral vs. Cellular FLIP Functional Properties

FLIP ProteinApoptosis RegulationNF-κB RegulationIRF3/Interferon RegulationKey Functional Domains
c-FLIPLBimodal (activator/inhibitor)ActivatorNot reportedDED1-DED2 + Pseudocaspase
c-FLIPSInhibitorWeak inhibitorNot reportedDED1-DED2 + C-terminal tail
MC159 (v-FLIP)Inhibitor (DED1+DED2)Inhibitor (DED1)Inhibitor (DED1 or DED2)DED1-DED2 only
K13 (v-FLIP)Inhibitor (DED1+DED2)Activator (DED1)Weak inhibitorDED1-DED2 only
MC160 (v-FLIP)No effectInhibitor (DED2)Inhibitor (DED1)DED1-DED2 only

Structural Determinants of Caspase-8 Interaction

FLIP isoforms regulate procaspase-8 activation through a cooperative hierarchical binding mechanism rather than direct competition for FADD:

  • Procaspase-8 Dependency: FADD initially recruits procaspase-8 via DED interactions. This facilitates subsequent recruitment of c-FLIPL/c-FLIPS through heterodimerization with procaspase-8 at the DISC. Mutations disrupting procaspase-8 DEDs abolish c-FLIP recruitment [10].

  • Heterodimer Composition Dictates Activity:

  • procaspase-8:c-FLIPL heterodimers exhibit localized enzymatic activity. c-FLIPL binding induces conformational changes in procaspase-8 that partially activate its protease domain, enabling cleavage of select substrates (e.g., RIPK1, CYLD) but not full apoptotic execution. This activity promotes DED chain oligomerization, amplifying procaspase-8 recruitment [10].
  • procaspase-8:c-FLIPS heterodimers are catalytically inert. c-FLIPS sterically blocks the procaspase-8 active site and prevents DED chain extension, terminating DISC signaling [10].
  • Stoichiometric Regulation: The ratio of unbound c-FLIP to procaspase-8 determines heterodimer composition. High c-FLIPS levels favor inhibitory procaspase-8:c-FLIPS heterodimers, while low c-FLIPL promotes activating heterodimers. This molecular switch controls cell fate decisions between survival, apoptosis, and necroptosis [10].

Table 4: FLIP-Pro caspase-8 Binding Dynamics and Functional Outcomes

Heterodimer CompositionCatalytic ActivityDED Chain AssemblyDownstream Signaling Outcome
procaspase-8:c-FLIPLPartial/SelectivePromotedLimited caspase activation; Survival; Necroptosis inhibition
procaspase-8:c-FLIPSNoneBlockedApoptosis inhibition
procaspase-8 homodimerFullPromotedApoptosis execution

The structural interface involves asymmetric interactions between the protease domains of procaspase-8 and c-FLIPL, with the catalytic pocket of caspase-8 remaining accessible but conformationally constrained. This explains its altered substrate specificity compared to procaspase-8 homodimers [6] [10].

Properties

CAS Number

147604-96-4

Product Name

FliP protein

Molecular Formula

C6H11N3

Synonyms

FliP protein

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